

HA130 Hemoperfusion Cartridge: Application Notes and Protocols for Setup and Priming

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HA130

Cat. No.: B10762147

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Introduction

The **HA130** hemoperfusion cartridge, manufactured by Jafron Biomedical, is a disposable extracorporeal blood purification device.^[1] It is designed for the removal of middle molecular weight and protein-bound uremic toxins from the blood.^{[1][2]} The cartridge contains neutral macroporous resins with a large adsorptive surface area, enabling the removal of substances such as β 2-microglobulin (β 2-MG), parathyroid hormone (PTH), inflammatory mediators (e.g., IL-6, TNF- α), and other protein-bound toxins.^{[1][2]} This document provides detailed protocols for the setup and priming of the **HA130** cartridge for research and pre-clinical applications.

Product Specifications

The **HA130** cartridge has the following technical properties:

Property	Specification
Adsorbent Volume	130 mL
Adsorbent Material	Double cross-linked styrene-divinylbenzene copolymers
Housing Material	Polycarbonate
Sterilization Method	Irradiation
Biocompatibility	Tested as required in ISO 10993

Quantitative Performance Data

The **HA130** cartridge, often used in conjunction with hemodialysis (HD), has demonstrated significant removal of various uremic toxins.

Table 1: Removal Efficiency of Uremic Toxins

Toxin	Therapy	Reduction Ratio (%)	Reference
Indoxyl Sulfate (IS)	HAHD (HA130 + HD)	46.9%	
	HDF	31.8%	
p-Cresyl Sulfate (PCS)	HAHD (HA130 + HD)	44.6%	
	HDF	31.4%	
Carboxymethyllysine (CML)	HF-HD + Hemoadsorption (HA130)	64.7% (corrected)	
	HF-HD	39.3% (corrected)	

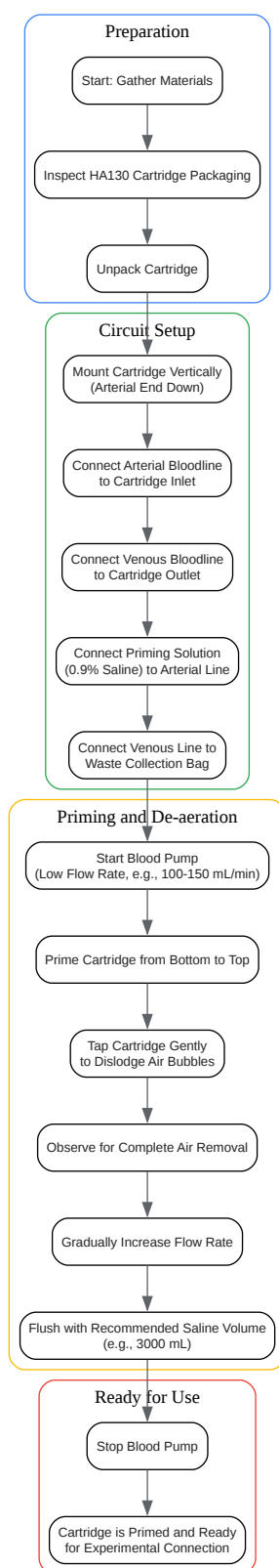
HAHD: Hemoadsorption combined with Hemodialysis; HDF: Hemodiafiltration; HF-HD: High-flux Hemodialysis.

Experimental Protocols

Materials Required

- **HA130** Hemoperfusion Cartridge
- Blood pump (peristaltic)
- Appropriate tubing set with arterial and venous lines
- Sterile 0.9% normal saline solution (3000 mL recommended for priming)
- Waste collection bag
- IV pole or stand
- (Optional) Rubber hammer for de-aeration
- (Optional) Standard holder for cartridge and dialyzer

Experimental Workflow: HA130 Cartridge Setup and Priming



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Caption: Workflow for **HA130** cartridge setup and priming.

Detailed Priming Protocol

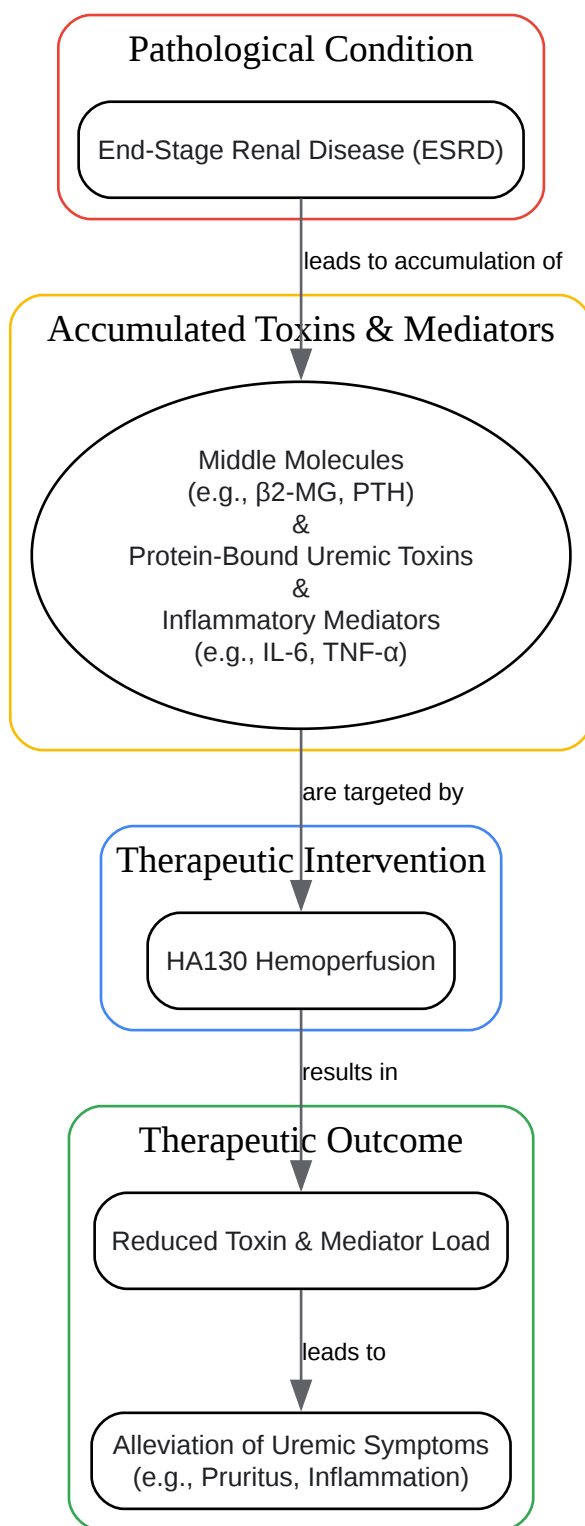
This protocol describes the standalone priming of the **HA130** cartridge. For combined use with a dialyzer, the setup will be more complex.

- Preparation and Inspection:
 - Visually inspect the sterile packaging of the **HA130** cartridge for any signs of damage. Do not use if the packaging is compromised.
 - Confirm the expiration date on the label.
 - Aseptically remove the cartridge from its packaging.
- Cartridge Mounting and Tubing Connection:
 - Mount the **HA130** cartridge securely on a stand in a vertical position, with the arterial (blood inlet) end pointing downwards and the venous (blood outlet) end upwards. This orientation is crucial for effective air removal.
 - Connect the arterial line of the tubing set to the inlet of the **HA130** cartridge.
 - Connect the venous line of the tubing set to the outlet of the cartridge.
 - Connect the free end of the venous line to a waste collection bag.
 - Connect the priming solution (0.9% normal saline) to the arterial line via the designated infusion set connection.
- Priming and Air Removal:
 - Ensure all clamps on the tubing are open where appropriate.
 - Start the blood pump at a low flow rate (e.g., 100-150 mL/min) to initiate the priming process. The saline solution should flow from the bottom to the top of the cartridge.
 - As the cartridge fills with saline, gently tap the sides of the cartridge to dislodge any air bubbles. A rubber hammer can be used for this purpose.

- Continue priming until all air has been evacuated from the cartridge and the tubing. Visually confirm that no air bubbles are present in the circuit.
- Once the cartridge is free of air, the flow rate can be gradually increased.
- Flush the entire system with a recommended total volume of 3000 mL of normal saline to ensure the adsorbent is adequately prepared and any residual substances from the manufacturing and sterilization process are removed.
- Completion of Priming:
 - After the recommended volume of priming solution has been flushed through the system, stop the blood pump.
 - The **HA130** cartridge is now primed and ready for connection to the experimental circuit.

Signaling Pathway Visualization

As the **HA130** cartridge's primary mechanism is adsorption of a broad range of molecules, a specific signaling pathway is not directly modulated. Instead, its therapeutic effect is achieved by reducing the concentration of various uremic toxins and inflammatory mediators. The logical relationship of its application in a clinical context is depicted below.



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Caption: Logical flow of **HA130** hemoperfusion therapy.

Disclaimer

This document is intended for informational purposes for research, scientific, and drug development professionals. The provided protocols are a synthesis of available information and should be adapted and validated for specific experimental needs. For clinical use, always refer to the official Instructions for Use provided by the manufacturer, Jafron Biomedical.

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References

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